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Measuring Laudanosine in Cerebrospinal Fluid:
An Application Note
Introduction

Laudanosine, a primary metabolite of the neuromuscular blocking agents atracurium and

cisatracurium, has garnered significant attention in clinical and research settings due to its

potential neurotoxic effects. As laudanosine can cross the blood-brain barrier, monitoring its

concentration in cerebrospinal fluid (CSF) is crucial for understanding its central nervous

system (CNS) pharmacology and for correlating its presence with clinical observations such as

seizures, particularly in patients undergoing long-term infusions of atracurium in intensive care

units or during neurosurgery. This application note provides a detailed protocol for the

quantification of laudanosine in human CSF using high-performance liquid chromatography

coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and specific

analytical technique.

Clinical Significance
Laudanosine is a tertiary amine that can penetrate the CNS and act as a modest CNS

stimulant.[1] High concentrations have been associated with an increased risk of seizures in

animal models, and while a direct causal link in humans is less definitive, monitoring its levels

in the CSF provides a valuable tool for neurotoxicology studies and for patients with

compromised blood-brain barriers or those receiving prolonged neuromuscular blockade.[1][2]
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[3] Observed concentrations of laudanosine in human CSF can range from less than 2 ng/mL

to as high as 570 ng/mL, depending on the dosage and duration of atracurium administration,

as well as individual patient factors.[2][3][4]

Metabolic Pathway of Atracurium to Laudanosine
Atracurium is a complex mixture of ten stereoisomers that undergoes degradation in the body

via two primary, non-enzymatic pathways to form laudanosine: Hofmann elimination and ester

hydrolysis.[5][6] Hofmann elimination is a chemical process that occurs at physiological pH and

temperature, while ester hydrolysis is facilitated by non-specific plasma esterases.[5][7]

Understanding this metabolic route is fundamental to interpreting the pharmacokinetic profile of

atracurium and the subsequent formation of its potentially neuroactive metabolite.
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Figure 1: Metabolic conversion of atracurium to laudanosine.

Quantitative Data Summary
The following table summarizes laudanosine concentrations found in human cerebrospinal fluid

from various studies, providing a reference range for expected values in clinical research.
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Study Population
Atracurium
Administration

Laudanosine
Concentration in
CSF (ng/mL)

Analytical Method

Patients undergoing

brain electrode

placement

Single dose <2 - 14 Not specified

Patients undergoing

intracranial surgery
Infusion (111-251 min)

Mean: 202.5 (up to

570)
Not specified

Patients with

subarachnoid

hemorrhage

Infusion (up to 8

hours)

Median at 3h: 38

(range: 18-63)
HPLC

Experimental Protocol: Quantification of
Laudanosine in CSF by HPLC-MS/MS
This protocol outlines a method for the sensitive and selective quantification of laudanosine in

human CSF.

1. Materials and Reagents

Laudanosine analytical standard

Vecuronium (Internal Standard)

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Formic acid (LC-MS grade)

Water (LC-MS grade)

Human Cerebrospinal Fluid (drug-free)

Microcentrifuge tubes (1.5 mL)
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HPLC vials

2. Sample Preparation (Liquid-Liquid Extraction)

Given that CSF is a relatively clean matrix, minimal sample preparation is required.[8] A liquid-

liquid extraction is employed to concentrate the analyte and remove potential interferences.

Thaw frozen CSF samples on ice.

In a 1.5 mL microcentrifuge tube, add 200 µL of CSF.

Add 20 µL of the internal standard working solution (Vecuronium in methanol).

Add 800 µL of ethyl acetate.

Vortex for 1 minute to ensure thorough mixing.

Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.

Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5

Water:Acetonitrile with 0.1% Formic Acid).

Vortex for 30 seconds.

Transfer the reconstituted sample to an HPLC vial for analysis.

3. HPLC-MS/MS Instrumentation and Conditions

HPLC System: A high-performance liquid chromatography system capable of binary gradient

elution.

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.
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HPLC Parameters Value

Column Synergy Max RP, 150 x 2.1 mm, 4 µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient
5% B to 95% B over 10 minutes, hold for 2

minutes, return to initial conditions

Flow Rate 0.3 mL/min

Column Temperature 40°C

Injection Volume 10 µL

Mass Spectrometry Parameters Value

Ionization Mode Positive Electrospray Ionization (ESI+)

Capillary Voltage 3.5 kV

Source Temperature 150°C

Desolvation Temperature 350°C

Gas Flow Rates Optimized for the specific instrument

MRM Transitions

Laudanosine: To be determined by infusion of

standard; Vecuronium (IS): To be determined by

infusion of standard

4. Calibration and Quality Control

Prepare a calibration curve by spiking drug-free CSF with known concentrations of

laudanosine. A typical calibration range would be 1-1000 ng/mL. Quality control (QC) samples

at low, medium, and high concentrations should be prepared and analyzed with each batch of

samples to ensure the accuracy and precision of the assay.

Experimental Workflow
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The overall workflow for the measurement of laudanosine in CSF is depicted in the following

diagram.
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Figure 2: Workflow for laudanosine analysis in CSF.

Conclusion
The described HPLC-MS/MS method provides a robust and sensitive approach for the

quantification of laudanosine in cerebrospinal fluid. This application note offers a

comprehensive protocol that can be adapted by researchers and clinicians to investigate the

CNS disposition of this atracurium metabolite. Accurate measurement of laudanosine in the

CSF is essential for advancing our understanding of its potential neurotoxicity and for ensuring

patient safety during prolonged neuromuscular blockade.
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concentrations-in-cerebrospinal-fluid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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